4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin
Brand Name: Vulcanchem
CAS No.: 125175-64-6
VCID: VC0023950
InChI: InChI=1S/C31H52O6Si/c1-10-30(6,7)28(33)36-25-15-21-18-31(34-19-21)14-13-20(2)24(27(25)31)12-11-22-16-23(17-26(32)35-22)37-38(8,9)29(3,4)5/h13-14,20-25,27H,10-12,15-19H2,1-9H3/t20-,21+,22+,23+,24-,25-,27-,31+/m0/s1
SMILES: CCC(C)(C)C(=O)OC1CC2CC3(C1C(C(C=C3)C)CCC4CC(CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2
Molecular Formula: C31H52O6Si
Molecular Weight: 548.836

4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin

CAS No.: 125175-64-6

Cat. No.: VC0023950

Molecular Formula: C31H52O6Si

Molecular Weight: 548.836

* For research use only. Not for human or veterinary use.

4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin - 125175-64-6

Specification

CAS No. 125175-64-6
Molecular Formula C31H52O6Si
Molecular Weight 548.836
IUPAC Name [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate
Standard InChI InChI=1S/C31H52O6Si/c1-10-30(6,7)28(33)36-25-15-21-18-31(34-19-21)14-13-20(2)24(27(25)31)12-11-22-16-23(17-26(32)35-22)37-38(8,9)29(3,4)5/h13-14,20-25,27H,10-12,15-19H2,1-9H3/t20-,21+,22+,23+,24-,25-,27-,31+/m0/s1
Standard InChI Key RYABJKPQYNQPOE-OBRNGWCRSA-N
SMILES CCC(C)(C)C(=O)OC1CC2CC3(C1C(C(C=C3)C)CCC4CC(CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2

Introduction

Chemical Identity and Properties

Molecular Identification

4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin is a modified form of simvastatin, featuring specific structural alterations that distinguish it from the parent compound. The compound is catalogued with the identifier PA 19 0111013 in pharmaceutical reference databases . Its molecular composition and physical properties are summarized in Table 1.

Table 1: Basic Chemical Properties of 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin

PropertyValue
Molecular FormulaC31H52O6Si
Molecular Weight548.84 g/mol
Catalogue NumberPA 19 0111013
ClassificationSimvastatin derivative
Protective Grouptert-butyldimethylsilyl
Structural Modification4a',6'-anhydro bridge

Structural Analysis

The nomenclature of 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin provides significant insights into its structure. The compound contains two key modifications to the simvastatin scaffold:

  • An anhydro bridge between the 4a' and 6' positions, creating an additional ring system

  • A tert-butyldimethylsilyl (TBDMS) protection group at the 4-position of the pyranone ring

The TBDMS group is a commonly employed protective group in organic synthesis, particularly for protecting hydroxyl groups during multi-step reactions. This suggests the compound may serve as an intermediate in simvastatin synthesis pathways .

Relationship to Simvastatin

Parent Compound Overview

Simvastatin is a semisynthetic derivative of lovastatin, a natural product isolated from the fungus Aspergillus terreus. It belongs to the statin class of medications used primarily to reduce elevated lipid levels and is marketed under the trade name Zocor . Simvastatin functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Structural Comparison

4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin retains the core structure of simvastatin but incorporates the previously mentioned modifications. The anhydro bridge between positions 4a' and 6' creates a more rigid conformation, potentially altering the compound's biological activity profile. Meanwhile, the TBDMS group at position 4 serves as a protective group that would typically be removed in subsequent synthetic steps if the compound is used as an intermediate.

Synthetic Pathways and Production

Synthetic Context

4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin is likely part of the synthetic pathway for simvastatin production. Simvastatin can be produced through several methodologies, including:

  • Biosynthesis using fungal strains (fermentation technology)

  • Biocatalytic conversion of lovastatin to simvastatin

  • Synthetic modification of lovastatin to simvastatin

The synthetic routes for simvastatin production typically follow either direct alkylation or re-esterification pathways . The presence of the TBDMS protective group suggests this compound may be an intermediate in one of these synthetic routes.

Synthetic RouteKey FeaturesPotential Role of 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin
Direct AlkylationFewer steps, direct modification of lovastatinPossible intermediate in selective protection strategies
Re-esterificationHigher yield, involves protection-deprotection sequencesLikely intermediate with protected hydroxyl group
BiocatalyticEnzyme-mediated, high stereoselectivityNot directly involved (non-enzymatic approach)

Research Applications and Significance

Pharmaceutical Development

As a structurally modified simvastatin derivative, 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin may serve multiple purposes in pharmaceutical research:

  • Synthetic intermediate in simvastatin production

  • Reference standard for quality control and impurity profiling

  • Starting material for development of novel statin derivatives

  • Tool for structure-activity relationship studies

Analytical Applications

The compound potentially serves as an analytical standard for:

  • Identification and quantification of simvastatin synthesis intermediates

  • Detection of process-related impurities

  • Development and validation of analytical methods

  • Characterization of degradation pathways

Comparative Analysis with Related Compounds

Structural Analogues

Several related simvastatin derivatives and intermediates have been documented, as shown in Table 3.

Table 3: Related Simvastatin Derivatives and Their Properties

CompoundMolecular FormulaMolecular WeightKey Structural Feature
4a',6'-Anhydro-4-tert-butyldimethylsilyl SimvastatinC31H52O6Si548.84Anhydro bridge, TBDMS group
4-tert-Butyldimethylsilyl-4a'-hydroxy SimvastatinC31H54O6Si550.85TBDMS group, 4a'-hydroxyl
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy SimvastatinC31H53ClO6Si585.29TBDMS group, 5'-chloro substitution
SimvastatinC25H38O5418.57Parent compound

Functional Comparisons

The presence of the anhydro bridge in 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin distinguishes it from other silylated intermediates. This structural feature likely alters:

  • Molecular rigidity and conformation

  • Reactivity patterns in synthetic transformations

  • Metabolic stability if evaluated in biological systems

  • Binding characteristics to target enzymes

Research Challenges and Future Directions

Current Knowledge Gaps

The scientific literature contains limited specific information about 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin, presenting several research opportunities:

  • Detailed characterization of physicochemical properties

  • Elucidation of precise role in simvastatin synthetic pathways

  • Evaluation of potential biological activities

  • Development of optimized synthetic routes

Methodological Approaches

Future research might benefit from:

  • Advanced spectroscopic techniques (NMR, MS, X-ray crystallography) for structural confirmation

  • Computational modeling to predict physicochemical and biological properties

  • Synthetic studies to establish optimal production methods

  • Comparative analyses with other simvastatin intermediates

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